molecular formula C13H14N2O3S B1365874 2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927993-42-8

2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1365874
CAS No.: 927993-42-8
M. Wt: 278.33 g/mol
InChI Key: YQXJVEMIWVAHHT-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 927993-42-8) is a chemically synthesized 1,3-thiazole derivative intended for research and development purposes. This compound is part of a class of heterocyclic molecules known for their diverse pharmacological potential, making them valuable scaffolds in medicinal chemistry. Research Applications and Value: While direct studies on this specific compound are limited, research on highly similar 4-methyl-1,3-thiazole-5-carboxylic acid derivatives provides strong indications of its potential research value. A key area of interest is metabolic disease research. A closely related analogue, 4-methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid, has demonstrated significant anti-hyperglycemic, antioxidant, and anti-inflammatory effects in experimental models of non-insulin-dependent diabetes mellitus (NIDDM) . This suggests that researchers can investigate the present compound for similar applications, particularly in studying insulin sensitivity, oxidative stress, and pancreatic β-cell protection . Furthermore, thiazole derivatives are extensively explored in oncology research for their antitumor and antiproliferative activities against various cancer cell lines, including leukemia, and breast cancer . The structure of this compound, featuring a critical 2-aminothiazole motif, is also recognized as a novel kinase inhibitor template, which is a major focus in targeted cancer therapy development . Mechanism of Action Insights: The potential mechanism of action for this class of compounds is multifaceted. In the context of diabetes research, related compounds reduce blood glucose levels by decreasing insulin resistance and increasing insulin sensitivity . Their efficacy is also linked to the ability to balance antioxidant status and suppress key inflammatory mediators, thereby reducing oxidative stress-induced damage . In anticancer research, the biological activity of 2-aminothiazole derivatives may involve the induction of apoptosis (programmed cell death) and cell cycle arrest . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-11(12(16)17)19-13(15-8)14-7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXJVEMIWVAHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155925
Record name 2-[[(4-Methoxyphenyl)methyl]amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927993-42-8
Record name 2-[[(4-Methoxyphenyl)methyl]amino]-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927993-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Methoxyphenyl)methyl]amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for its diverse biological applications, particularly in the following areas:

Anticancer Activity

Research has indicated that thiazole derivatives possess significant anticancer properties. For instance:

  • A study demonstrated that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The presence of specific functional groups such as methoxy and methyl enhances the activity against these cell lines .
  • Another investigation revealed that compounds with a thiazole moiety showed promising results in inhibiting tumor growth in vivo, suggesting their potential as anticancer agents .

Antimicrobial Properties

Thiazoles are known for their antimicrobial efficacy:

  • Compounds similar to 2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid have been tested against a range of bacteria and fungi. The results indicated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • The compound's structure allows it to interact effectively with microbial enzymes, inhibiting their function and leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

  • Modifications on the benzyl group or the thiazole ring can significantly alter the biological activity. For example, substituents on the methoxy group have been shown to enhance anticancer activity by improving lipophilicity and cellular uptake .
Substituent Effect on Activity
Methoxy GroupEnhances anticancer activity
Methyl GroupIncreases lipophilicity
Halogen SubstituentsPotentially increases antimicrobial potency

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Anticancer Study : A synthesized thiazole derivative demonstrated IC50 values lower than standard chemotherapeutic agents in human cancer cell lines, indicating its potential as a lead compound for drug development .
  • Antimicrobial Efficacy : A series of thiazole derivatives were tested against multidrug-resistant bacterial strains, showing promising results that could lead to new treatments for resistant infections .

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The methoxybenzyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole-5-carboxylic acid: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.

    4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the thiazole ring, leading to different reactivity and uses.

    Thiazole-5-carboxylic acid: Lacks both the methoxybenzyl and amino groups, making it less versatile.

Uniqueness

2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxybenzyl group enhances its hydrophobic interactions, while the amino and carboxylic acid groups provide sites for further chemical modifications.

Biological Activity

2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of thiazole compounds known for their pharmacological potential, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N2O3S. The presence of the methoxybenzyl group is significant as it may enhance the compound's lipophilicity and facilitate interactions with biological targets.

1. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives could inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, suggesting significant anticancer potential .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 9Bcl-2 Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

2. Antimicrobial Activity

The antimicrobial activity of thiazole derivatives has been highlighted in several studies. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions demonstrated effective minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenMIC (µg/mL)
Compound AS. aureus50
Compound BE. coli25

3. Enzyme Inhibition

Another significant biological activity of this compound is its ability to inhibit enzymes such as xanthine oxidase, which is crucial in the management of gout and hyperuricemia. In vitro studies have shown that derivatives exhibit varying degrees of inhibition, with some demonstrating IC50 values comparable to established inhibitors like febuxostat .

Table 3: Xanthine Oxidase Inhibition

CompoundIC50 (µM)
Compound 5j3.6
Compound 5k8.1
Compound 5l9.9

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives reveals that the presence of electron-donating groups like methoxy enhances biological activity by improving binding affinity to target proteins. The positioning of substituents on the thiazole ring also plays a crucial role in determining potency against specific biological targets.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer properties against various cell lines, including HepG2 (liver carcinoma) and HT29 (colon carcinoma). The study found that certain modifications to the thiazole structure significantly enhanced cytotoxicity, indicating a clear link between chemical structure and biological activity .

Q & A

Q. Q: What are the standard protocols for synthesizing 2-[(4-Methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, and how can purity be optimized?

A: Synthesis typically involves coupling 4-methoxybenzylamine with a pre-functionalized thiazole-carboxylic acid intermediate under controlled conditions. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane or DMF) and maintain pH 7–8 to prevent side reactions .
  • Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation, with reaction times of 12–24 hours at room temperature .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Synthesis Challenges

Q. Q: How can researchers address low yields during the final cyclization step of thiazole ring formation?

A: Low yields often stem from competing side reactions. Mitigation strategies include:

  • Temperature Control : Maintain reflux conditions (70–80°C) to favor cyclization over hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to accelerate ring closure .

Basic Analytical Characterization

Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?

A: A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.2 ppm for methoxybenzyl) and thiazole carbons (δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .

Advanced Analytical Challenges

Q. Q: How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved for structural elucidation?

A: Address discrepancies by:

  • 2D NMR : Use HSQC/HMBC to assign quaternary carbons and confirm connectivity between thiazole and methoxybenzyl groups .
  • X-ray Crystallography : Resolve stereochemical ambiguities; similar compounds (e.g., 4-methoxybenzylidene derivatives) show planar thiazole rings .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09, B3LYP/6-31G*) .

Pharmacological Applications

Q. Q: What biological activities have been reported for structurally analogous thiazole derivatives?

A: Related compounds exhibit:

  • Anticancer Activity : Inhibition of tubulin polymerization (IC₅₀ = 0.5–2 µM in MCF-7 cells) via methoxybenzyl-thiazole motifs .
  • Antimicrobial Effects : Disruption of bacterial membrane integrity (MIC = 8–32 µg/mL against S. aureus) .
  • Enzyme Inhibition : COX-2 selectivity (IC₅₀ = 50 nM) linked to the carboxylic acid moiety’s hydrogen-bonding capacity .

Mechanistic Studies

Q. Q: How can researchers investigate the compound’s mechanism of action in cancer cell lines?

A: Advanced methodologies include:

  • Kinase Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to identify targets (e.g., EGFR, VEGFR2) .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis in treated cells .
  • Molecular Dynamics Simulations : Analyze ligand-protein binding stability (e.g., with GROMACS) for lead optimization .

Physicochemical Property Optimization

Q. Q: What strategies improve aqueous solubility without compromising bioactivity?

A: Modify the compound’s physicochemical profile via:

  • Salt Formation : Prepare sodium or hydrochloride salts to enhance solubility (>10 mg/mL in PBS) .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) for increased lipophilicity, followed by enzymatic hydrolysis in vivo .

Data Contradiction Analysis

Q. Q: How should researchers address conflicting reports on the compound’s cytotoxicity across different cell lines?

A: Investigate variables such as:

  • Cell Line Variability : Test in isogenic pairs (e.g., wild-type vs. p53-null) to identify genetic dependencies .
  • Assay Conditions : Standardize incubation times (48–72 hours) and serum concentrations (5–10% FBS) to reduce variability .
  • Metabolic Stability : Assess hepatic clearance (e.g., human liver microsomes) to rule out pharmacokinetic discrepancies .

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